molecular formula C10H11BFNO3 B1454269 (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-20-0

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1454269
CAS RN: 874289-20-0
M. Wt: 223.01 g/mol
InChI Key: HXTFTZYMPDZCQF-UHFFFAOYSA-N
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Description

“(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid” is an organic compound that is primarily used in scientific research . It is a boronic acid derivative with a cyclopropane group and a fluorine atom .


Synthesis Analysis

Boronic acids are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of this compound is C10H12BNO3 . Its average mass is 205.018 Da and its monoisotopic mass is 205.091019 Da . The structure of this compound includes a boronic acid group, a cyclopropyl group, and a fluorine atom .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their utility in transition metal-catalyzed transformations . They are also used as reaction catalysts . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 53.5±0.4 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It has 3 freely rotating bonds . Its polar surface area is 70 Å2 and its polarizability is 21.2±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis and Structure

In the synthesis of boronic acid derivatives, such as (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid, researchers have explored various methods. For example, Sasmita Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid and measured its X-ray crystal structure. This derivative's low boronic acid pKa value is significant for constructing glucose-sensing materials that operate at physiological pH levels (Das et al., 2003).

Sensing Applications

Boronic acids, including this compound derivatives, are increasingly used in sensing applications. Karel Lacina et al. (2014) highlighted their utility in diverse sensing applications, ranging from biological labeling to the development of therapeutics (Lacina et al., 2014).

Catalysis and Chemical Reactions

Boronic acid derivatives are also crucial in catalysis and various chemical reactions. For instance, Takuya Hashimoto et al. (2015) reported the use of a chiral boronic acid catalyst in the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the versatility of boronic acids in organic chemistry (Hashimoto et al., 2015).

Biomaterials and Bioimaging

In biomaterials and bioimaging, boronic acids serve as crucial components. For example, Michaela S Matthes et al. (2020) explored the use of a boronic acid derivative, 4-fluorophenylboronic acid, for imaging boron in maize, demonstrating its potential in agricultural and biological research (Matthes et al., 2020).

Materials Chemistry

Boronic acids are also significant in materials chemistry. For instance, A. Khan et al. (2012) reported on the construction of fluorogenic affinity gels using clickable boronic acids, showcasing their potential in creating molecular recognition materials (Khan et al., 2012).

Mechanism of Action

Target of Action

Boronic acids are known to interact with diols and strong lewis bases such as fluoride or cyanide anions . This interaction is often utilized in various sensing applications .

Mode of Action

Boronic acids are known to form reversible covalent bonds with cis-diols, which are commonly found in biological molecules . This property allows boronic acids to interact with various biological targets, potentially leading to changes in their function .

Biochemical Pathways

Boronic acids are known to interact with various biological molecules through their ability to form reversible covalent bonds with cis-diols . This interaction can potentially affect various biochemical pathways, depending on the specific targets of the boronic acid.

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

The ability of boronic acids to interact with various biological molecules through the formation of reversible covalent bonds can potentially lead to changes in the function of these molecules .

Action Environment

The action of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid can potentially be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of covalent bonds between boronic acids and cis-diols . Other factors, such as the presence of other biological molecules and the specific conditions of the biological environment, can also potentially influence the action, efficacy, and stability of the compound .

Future Directions

Boronic acids, including “(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid”, have shown promise in various fields such as drug development, catalysis, and material synthesis. For instance, a recent study reported on a surface-enhanced Raman scattering (SERS) detection of 4-mercaptophenyl boronic acid (4-MPBA)-immobilized gold-silver core-shell assembled silica nanostructure for quantitative, selective detection of glucose in physiologically relevant concentration . This opens up great promise to develop a SERS-based biosensor for a variety of biomedicine applications .

Biochemical Analysis

Biochemical Properties

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form reversible covalent complexes with sugars, amino acids, and other molecules containing vicinal diols. These interactions are crucial for its role in sensing applications, protein manipulation, and therapeutic development . The compound’s interaction with enzymes such as proteases and lipases can lead to enzyme inhibition, which is valuable in drug development .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with signaling pathways by binding to active site serines in enzymes, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form covalent bonds with diols and other Lewis bases, leading to enzyme inhibition or activation . This compound can inhibit proteases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo oxidative degradation, which may impact their efficacy in long-term experiments . The temporal effects also depend on the specific experimental conditions, such as pH and temperature, which can affect the compound’s stability and activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to cellular dysfunction or apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BFNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFTZYMPDZCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674382
Record name [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-20-0
Record name B-[4-[(Cyclopropylamino)carbonyl]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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